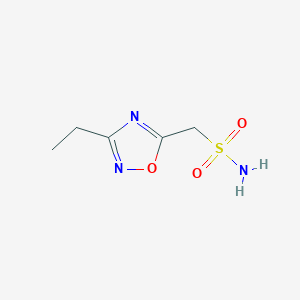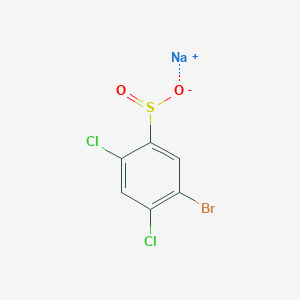
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide typically involves the cyclization of amidoximes with sulfonyl chlorides. One common method involves the reaction of an amidoxime with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated sulfonamide groups.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonamide group.
Applications De Recherche Scientifique
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt metabolic pathways, leading to cell death in microbes and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar heterocyclic structure but without the sulfonamide group.
3-Methyl-1,2,4-oxadiazole: Similar structure with a methyl group instead of an ethyl group.
5-Phenyl-1,2,4-oxadiazole: Contains a phenyl group, offering different chemical properties and biological activities.
Uniqueness
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide is unique due to the presence of both the ethyl group and the sulfonamide moiety. This combination enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H9N3O3S |
|---|---|
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
(3-ethyl-1,2,4-oxadiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O3S/c1-2-4-7-5(11-8-4)3-12(6,9)10/h2-3H2,1H3,(H2,6,9,10) |
Clé InChI |
UWTCEIJXVYKWFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B13237203.png)
![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13237217.png)

![N-tert-Butyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13237223.png)



amine](/img/structure/B13237236.png)



![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)

